5-Methylbenzofuran-2-carboxamide
Overview
Description
5-Methylbenzofuran-2-carboxamide is a chemical compound with the molecular formula C10H9NO2 . It belongs to the class of organic compounds known as benzofurans .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, involves a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, the “What is This?” tool provides a fully automated process from evaluating the crystal to providing the 'structure’ . Another tool, MolView, consists of a structural formula editor and a 3D model viewer .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various methods. For instance, a study presents a short and highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Another study discusses leveraging language models for enhanced chemical reaction prediction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods. For instance, the properties of benzofuran derivatives, including their versatility and unique physicochemical properties, have been discussed .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation: Novel 2-substituted-3-methylbenzofuran derivatives, synthesized from 3-methylbenzofuran-2-carbohydrazide, have demonstrated significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Anti-Cancer Activity
- Anti-Lung Cancer Activity: A series of 3-methylene-2-oxoindoline-5-carboxamide derivatives, synthesized using 4-aminobenzoic acid, showed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549) (Ai, Lv, Li, Chen, Hu, & Li, 2017).
Antiviral Activity
- Inhibitors for HIV: Studies on the metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors using 19F-NMR spectroscopy have involved benzofuran-2-carboxamide derivatives (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).
Receptor Antagonists
- 5-HT3 Receptor Antagonists: The discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists, which have potential utility for treating diseases due to improper 5-HT3 receptor function, such as irritable bowel syndrome (Yang, Fairfax, Maeng, Masih, Usyatinsky, Hassler, Isaacson, Fitzpatrick, Deorazio, Chen, Harding, Isherwood, Dobritsa, Christensen, Wierschke, Bliss, Peterson, Beer, Cioffi, Lynch, Rennells, Richards, Rust, Khmelnitsky, Cohen, & Manning, 2010).
Anti-inflammatory Activity
- Inhibitors of Cell Adhesion: Benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been studied for their ability to inhibit E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion, with potential anti-inflammatory applications (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, Okonkwo, 1995).
Spectroscopic Analysis
- Structural Analysis: Vibrational and spectroscopic investigation of compounds like 5H-dibenzo[b,f]azepine-5-carboxamide, often used for treating seizure disorders and neuropathic pain, provide insights into the structural properties of benzofuran derivatives (Muthu & Renuga, 2013).
Safety and Hazards
Future Directions
Benzofuran compounds, including 5-Methylbenzofuran-2-carboxamide, have attracted considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
Properties
IUPAC Name |
5-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZVIFYOTVIJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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